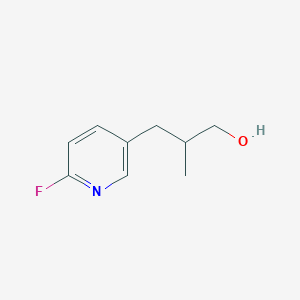
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, an oxan-2-yl group, and a prop-2-yn-1-yl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxan-2-yl group: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the cyanomethyl group: This step often involves the reaction of a suitable halide with sodium cyanide in the presence of a phase-transfer catalyst.
Attachment of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using propargyl bromide.
Formation of the acetamide backbone: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl and prop-2-yn-1-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in the presence of a phase-transfer catalyst for cyanomethyl group introduction, and propargyl bromide for the prop-2-yn-1-yl group.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(cyanomethyl)-2-(oxan-2-yl)-N-(prop-2-yn-1-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the cyanomethyl, oxan-2-yl, and prop-2-yn-1-yl groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(oxan-2-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-14(8-6-13)12(15)10-11-5-3-4-9-16-11/h1,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJNGZUAGZKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2846913.png)


![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2846921.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-ethylbutan-1-one](/img/structure/B2846922.png)
![4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2846923.png)
![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)


![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2846930.png)

